![molecular formula C11H12N4O2 B13114665 7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one CAS No. 88820-46-6](/img/structure/B13114665.png)
7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse pharmacological activities. This compound is characterized by a pyrimidopyridazine core structure, which is known for its biological activity and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridazinones with sodium sulfide, leading to the formation of the desired pyrimidopyridazine derivative . Another approach includes the use of 5-acetyl-4-aminopyrimidines, which, when heated under reflux with methanol sodium in butanol, undergo cyclization to form pyrido[2,3-d]pyrimidin-5-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic compound synthesis, such as optimizing reaction conditions for scale-up and ensuring high yield and purity, are likely applicable.
Analyse Chemischer Reaktionen
Types of Reactions
7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the pyrimidopyridazine core.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions with amines can produce various amino-substituted pyrimidopyridazine derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to increase the expression of pro-apoptotic proteins such as p53 and Bax while reducing the expression of pro-survival protein Bcl-2, leading to apoptosis in cancer cells . Additionally, it inhibits the production of nitric oxide and down-regulates the expression of COX-2, contributing to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms, known for its antimicrobial and anticancer activities.
Pyrimidothienopyridazine: A fused heterocyclic compound with notable antimicrobial properties.
Uniqueness
7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one stands out due to its unique combination of a pyrimidopyridazine core with a morpholino substituent, which enhances its biological activity and therapeutic potential. This structural uniqueness contributes to its diverse pharmacological profile, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
88820-46-6 |
|---|---|
Molekularformel |
C11H12N4O2 |
Molekulargewicht |
232.24 g/mol |
IUPAC-Name |
7-morpholin-4-ylpyrimido[1,2-b]pyridazin-2-one |
InChI |
InChI=1S/C11H12N4O2/c16-11-3-4-15-9(12-11)1-2-10(13-15)14-5-7-17-8-6-14/h1-4H,5-8H2 |
InChI-Schlüssel |
VCIOARGDJBCWKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NN3C=CC(=O)N=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Bicyclo[2.2.1]heptanyl)phenyl]-3-[ethyl(methyl)amino]propan-2-ol](/img/structure/B13114584.png)

![Ethyl3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B13114595.png)
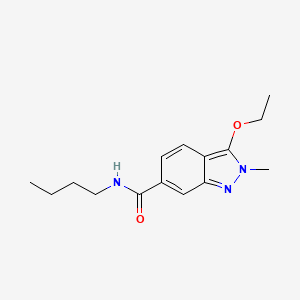
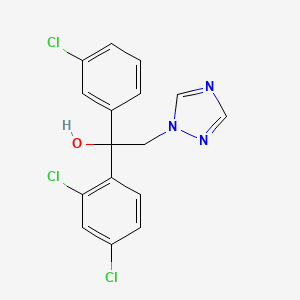
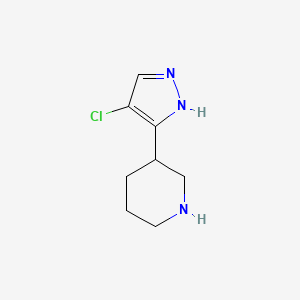

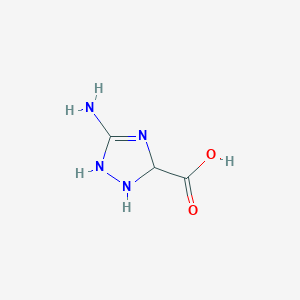
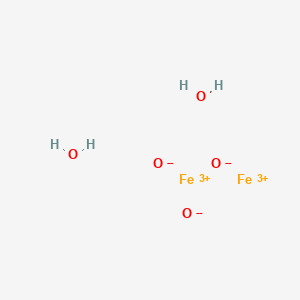
![6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13114644.png)

![(Benzo[b]thiophen-5-ylmethyl)hydrazine](/img/structure/B13114667.png)


